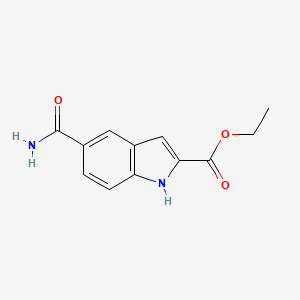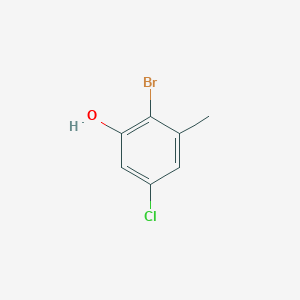
4-Fluoropyridine-2-carbaldehyde;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoropyridine-2-carbaldehyde;hydrochloride is a chemical compound with the molecular formula C6H4FNO·HCl. It is a derivative of pyridine, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the 2-position is substituted with a formyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine-2-carbaldehyde;hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted to a fluoropyridine using fluoroboric acid. Another method involves the nucleophilic substitution of a halogenated pyridine with a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoropyridine-2-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: 4-Fluoropyridine-2-carboxylic acid.
Reduction: 4-Fluoropyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoropyridine-2-carbaldehyde;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoropyridine-2-carbaldehyde;hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
4-Chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-Bromopyridine-2-carbaldehyde: Contains a bromine atom at the 4-position.
4-Iodopyridine-2-carbaldehyde: Contains an iodine atom at the 4-position.
Uniqueness: 4-Fluoropyridine-2-carbaldehyde;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in applications requiring precise control over chemical interactions .
Propiedades
Fórmula molecular |
C6H5ClFNO |
|---|---|
Peso molecular |
161.56 g/mol |
Nombre IUPAC |
4-fluoropyridine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H4FNO.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-4H;1H |
Clave InChI |
ZBZSAIVUDNINAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1F)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



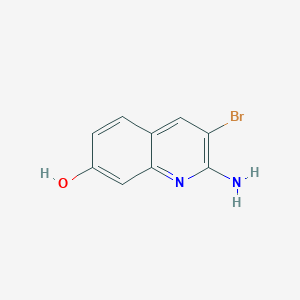

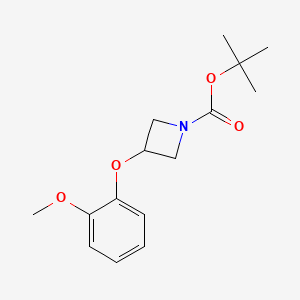
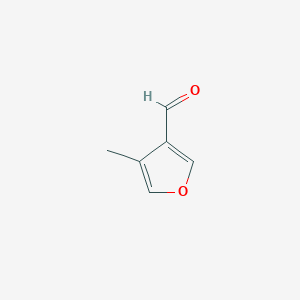
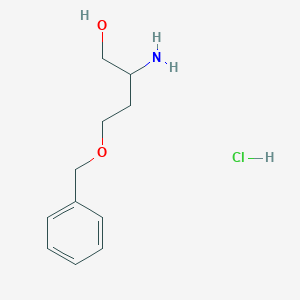
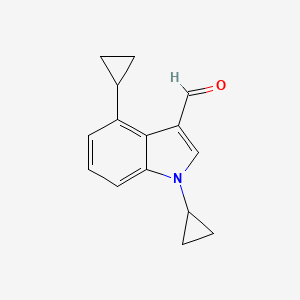
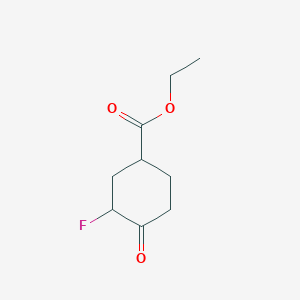
![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)



